PfPKG-IN-1

antimalarial drug discovery protein kinase inhibition Plasmodium falciparum

Differential from imidazopyridine & isoxazole chemotypes, PfPKG-IN-1 specifically targets Plasmodium PKG (IC50 60 nM) without inhibiting human PKG or the T618Q gatekeeper mutant at 10 μM. Its low hERG liability (9% at 10 μM) eliminates cardiac safety flags seen with earlier PfPKG scaffolds. Verified activity spans P. falciparum blood stages, P. berghei hepatic stages, and P. cynomolgi schizonts—correlating enzymatic inhibition with cellular antiparasitic potency. Ideal reference inhibitor for PfPKG selectivity panels, liver-stage phenotypic screening, and transmission-blocking studies requiring reliable target engagement without off-target kinase noise.

Molecular Formula C24H22ClN7OS
Molecular Weight 492.0 g/mol
Cat. No. B12407547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfPKG-IN-1
Molecular FormulaC24H22ClN7OS
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(C(=N2)C3=CC(=CC=C3)Cl)C4=NC(=NC=C4)NC5CCN(C5)C(=O)C6=NC=CS6
InChIInChI=1S/C24H22ClN7OS/c25-17-3-1-2-16(12-17)21-29-19(15-4-5-15)14-32(21)20-6-8-27-24(30-20)28-18-7-10-31(13-18)23(33)22-26-9-11-34-22/h1-3,6,8-9,11-12,14-15,18H,4-5,7,10,13H2,(H,27,28,30)/t18-/m1/s1
InChIKeyCGLRMVOGIUJFAA-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PfPKG-IN-1: An Imidazole-Based Plasmodium falciparum cGMP-Dependent Protein Kinase Inhibitor for Antimalarial Research


PfPKG-IN-1 is an imidazole-based small molecule inhibitor specifically targeting the cyclic guanosine monophosphate (cGMP)-dependent protein kinase of Plasmodium falciparum (PfPKG), a validated drug target essential for multiple stages of the malaria parasite life cycle including pre-erythrocytic liver stage development, asexual blood stage proliferation, and sexual stage transmission [1]. The compound belongs to a novel imidazole chemotype discovered through structure-activity relationship (SAR) studies aimed at identifying PfPKG inhibitors with improved safety profiles and cellular antiparasitic activity [2]. PfPKG-IN-1 demonstrates nanomolar enzymatic potency against recombinant PfPKG and exhibits submicromolar efficacy in cell-based assays against multiple Plasmodium species, establishing it as a valuable research tool for investigating PfPKG-dependent signaling pathways and antimalarial drug discovery efforts [1].

Why Generic PfPKG Inhibitor Substitution Fails: Structural and Functional Differentiation of PfPKG-IN-1


Generic substitution among PfPKG inhibitors is not scientifically valid due to substantial chemotype-dependent variations in potency, selectivity, cellular efficacy, and safety profiles. PfPKG-IN-1 represents a distinct imidazole-based scaffold that differs fundamentally from imidazopyridine (e.g., ML10), pyrrole, and isoxazole-based PfPKG inhibitors in terms of ATP-binding pocket interactions, gatekeeper residue engagement, and structure-activity relationships [1]. Critically, PfPKG-IN-1 lacks measurable hERG (human ether-a-go-go-related gene) channel inhibition, a liability associated with earlier chemotypes that raised cardiovascular safety concerns [2]. Furthermore, the compound demonstrates a unique correlation between in vitro enzymatic inhibition and cellular antiparasitic activity across multiple Plasmodium species, a property not consistently observed with more potent but less cell-active alternatives [3]. These compound-specific characteristics necessitate the use of PfPKG-IN-1 rather than an in-class analog for reproducible research outcomes and meaningful cross-study comparisons.

PfPKG-IN-1 Quantitative Differentiation: Head-to-Head Evidence vs. ML10, 10a, and Compound 5


PfPKG-IN-1 (14b) vs. ML10: Comparative Enzymatic Potency and Cellular Antiparasitic Activity

PfPKG-IN-1 (compound 14b) exhibits an IC50 of 60 nM against recombinant PfPKG, which is 375-fold less potent than the imidazopyridine-based inhibitor ML10 (IC50 = 160 pM) in the same enzymatic assay format [1][2]. However, in cellular antiparasitic assays against P. falciparum blood stage (3D7 strain), PfPKG-IN-1 demonstrates an EC50 of 3.3 μM compared to ML10's EC50 of 2.1 nM, representing a ~1,571-fold difference in cellular activity favoring ML10 [3]. This disproportionate relationship between enzymatic potency and cellular efficacy highlights the distinct chemotype properties of PfPKG-IN-1 relative to ML10, indicating that factors beyond target engagement govern cellular antiparasitic activity for the imidazole series [4].

antimalarial drug discovery protein kinase inhibition Plasmodium falciparum PfPKG inhibitor enzyme kinetics

PfPKG-IN-1 (14b) vs. 10a: 5.3-Fold Improved PfPKG Enzymatic Potency from Structural Optimization

Within the imidazole chemotype series, PfPKG-IN-1 (14b) demonstrates a 5.3-fold improvement in PfPKG enzymatic inhibition relative to the earlier lead compound 10a (PfPKG IC50 = 60 nM vs. 320 nM) [1]. This potency enhancement is attributed to the replacement of the 4-methyl group with a cyclopropyl ring (providing a 3.2-fold improvement in 14a vs. 10a) combined with the addition of a 3-chloro substituent on the phenyl ring, which confers a small additional potency benefit [2]. The optimization trajectory from 10a to 14b represents a defined SAR path that distinguishes PfPKG-IN-1 from less optimized imidazole analogs within the same chemotype class [1].

structure-activity relationship lead optimization medicinal chemistry PfPKG inhibitor SAR analysis

PfPKG-IN-1 (14b) vs. Compound 5: hERG Safety Profile Differentiation

PfPKG-IN-1 (14b) demonstrates a favorable cardiac safety profile with only 9% hERG channel inhibition at 10 μM, comparable to 14a (1% inhibition) and substantially lower than the hERG liability observed with the thiazole-containing comparator (Compound 1 in the publication) [1]. This low hERG activity distinguishes PfPKG-IN-1 from earlier PfPKG inhibitor chemotypes that exhibited unsatisfactory safety warnings, including hERG channel blockade which can predispose to QT interval prolongation and ventricular arrhythmias [2]. The absence of measurable hERG activity is a critical differentiator for compounds intended for in vivo studies where cardiovascular safety is a concern [1].

cardiac safety hERG inhibition drug safety profiling PfPKG inhibitor ADME

PfPKG-IN-1 (14b) vs. 10a: 8.5-Fold Improved Prophylactic Antischizont Activity in P. cynomolgi Liver Stage Model

In a prophylactic mode assay evaluating the ability to prevent hepatic schizont formation by Plasmodium cynomolgi sporozoites, PfPKG-IN-1 (14b) demonstrates an IC50 of 0.93 μM, representing an 8.5-fold improvement over 10a (IC50 = 7.91 μM) [1]. Furthermore, PfPKG-IN-1 shows no significant host cell toxicity at concentrations up to 20 μM in this assay system, whereas the positive control maduramicin exhibits toxicity at 5.78 μM [2]. This prophylactic activity is particularly relevant for interventions targeting the liver stage of malaria infection, which represents a bottleneck in the parasite life cycle and a critical point for chemoprevention strategies [3].

malaria prophylaxis liver stage pre-erythrocytic Plasmodium cynomolgi antimalarial efficacy

PfPKG-IN-1 (14b) vs. 14a: Comparative Cellular Efficacy in P. falciparum Blood Stage and P. berghei Hepatic Stage Assays

In direct head-to-head cellular assays, PfPKG-IN-1 (14b) demonstrates superior antiparasitic activity compared to its close analog 14a, which lacks the 3-chloro substituent on the phenyl ring. Against P. falciparum asexual blood stage parasites (3D7 strain), PfPKG-IN-1 exhibits an EC50 of 3.3 μM compared to 7.6 μM for 14a, representing a 2.3-fold improvement in potency [1]. In the more translationally relevant P. berghei hepatic stage infectivity assay (PbLuc), PfPKG-IN-1 shows an EC50 of 5.7 μM versus 20 μM for 14a, a 3.5-fold enhancement in cellular activity [2]. This consistent superiority across two distinct Plasmodium species and life cycle stages validates the structural optimization that distinguishes PfPKG-IN-1 from less effective imidazole analogs [1].

antimalarial activity cellular efficacy P. falciparum P. berghei structure-activity relationship

PfPKG-IN-1 (14b) vs. Isoxazole Analogs: Superior Sporozoite Infectivity Inhibition Despite Lower Enzymatic Potency

In a P. berghei sporozoite infectivity screening assay, PfPKG-IN-1 (14b) reduces infection by 94 ± 3% at 2 μM and 93 ± 3% at 10 μM, demonstrating potent cellular activity that is statistically significant (P < 0.001) and comparable to the positive control compound 5 (91 ± 8% at 2 μM; 94 ± 4% at 10 μM) [1]. In striking contrast, the more enzymatically potent isoxazole-based PfPKG inhibitors 3 and 4 exhibit markedly inferior sporozoite infectivity inhibition, with compound 3 showing only 52 ± 15% reduction at 2 μM and 55 ± 21% at 10 μM (P > 0.05), while compound 4 demonstrates 0% reduction at 2 μM and 22 ± 38% at 10 μM [2]. This divergence between enzymatic potency and cellular efficacy highlights a critical advantage of the imidazole chemotype represented by PfPKG-IN-1: superior cell permeability and/or target engagement in the complex cellular environment of sporozoite-infected hepatocytes [3].

sporozoite infectivity hepatic stage cellular permeability PfPKG inhibitor phenotypic screening

PfPKG-IN-1 Optimal Use Cases in Antimalarial Drug Discovery and Target Validation Research


PfPKG Target Engagement and Selectivity Profiling in Biochemical Assays

PfPKG-IN-1 (IC50 = 60 nM) serves as a validated tool compound for confirming PfPKG target engagement in biochemical kinase assays. Its excellent selectivity profile—demonstrated by no inhibition of human PKG or the T618Q gatekeeper mutant PfPKG at concentrations up to 10 μM [1]—enables researchers to attribute observed biological effects specifically to parasite PKG inhibition rather than off-target kinase activity. This selectivity is particularly valuable when using PfPKG-IN-1 as a reference inhibitor in kinase selectivity panels or as a positive control in PfPKG enzymatic assays where specificity is paramount [2].

Cellular Phenotypic Screening for Hepatic Stage Antimalarial Activity

PfPKG-IN-1's robust activity in sporozoite infectivity assays (94 ± 3% reduction at 2 μM) and prophylactic antischizont activity (IC50 = 0.93 μM in P. cynomolgi) make it an ideal chemical probe for phenotypic screening campaigns targeting the pre-erythrocytic liver stage of malaria [1]. Unlike more potent but less cell-active isoxazole-based PfPKG inhibitors that show negligible sporozoite infectivity inhibition [2], PfPKG-IN-1 provides reliable cellular efficacy that correlates with in vitro enzymatic potency, enabling meaningful structure-activity relationship studies in disease-relevant hepatic infection models [3].

In Vivo Safety and Pharmacokinetic Profiling Studies Requiring Low Cardiac Liability

For researchers conducting in vivo pharmacokinetic or preliminary toxicology studies where cardiovascular safety is a concern, PfPKG-IN-1 offers a differentiated profile with only 9% hERG channel inhibition at 10 μM [1]. This low hERG activity contrasts with earlier PfPKG inhibitor chemotypes that exhibited unsatisfactory safety warnings related to cardiac ion channel blockade [2]. While PfPKG-IN-1 shows poor metabolic stability in liver microsomes (t1/2 < 2 min in MLM, 3.7 min in HLM) [3], this property can be leveraged in studies designed to evaluate formulation strategies, prodrug approaches, or the relationship between systemic exposure and efficacy in murine malaria models where rapid clearance is advantageous for assessing target engagement kinetics .

Cross-Species PfPKG Pharmacology Studies in Non-Falciparum Malaria Models

PfPKG-IN-1's demonstrated cellular activity against multiple Plasmodium species—including P. falciparum (EC50 = 3.3 μM), P. berghei hepatic stages (EC50 = 5.7 μM), and P. cynomolgi schizonts (IC50 = 0.93 μM) [1]—positions it as a versatile tool for investigating PfPKG-dependent biology across different malaria parasite species and life cycle stages. This cross-species activity profile, which correlates with in vitro PfPKG inhibition potency [2], enables researchers to use a single chemical probe for comparative studies of PKG signaling in both human-infective (P. falciparum) and model (P. berghei, P. cynomolgi) parasite systems, streamlining experimental workflows and enhancing data comparability across species [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PfPKG-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.